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The following table summarizes the core experimental and computational data that validates the use of the

B3LYP method for 2,6-Dimethylquinoline and similar molecules.

Aspect Experimental Data & Methodology Computational Method & Validation Result

| Thermodynamic Properties | Measured Properties: Standard thermodynamic properties for gaseous 2,6-

dimethylquinoline, including ideal gas molar entropies, enthalpies, and Gibbs free energies of formation

(298.15 K to 700 K).

Experimental Methods: Adiabatic heat-capacity calorimetry, vibrating-tube densimetry, comparative

ebulliometry, inclined-piston gauge manometry, differential-scanning calorimetry (DSC), and combustion

calorimetry [1]. | Method: B3LYP/6-31+G(d,p)

Validation: Independent calculations of ideal gas entropies were in "excellent accord" with calorimetric

results. This mutual validation confirms the method's reliability for methylquinolines [1]. | | General

Quinoline Derivatives | Measured Properties: Electronic structure, structural characteristics, and

spectroscopic properties (FT-IR) of a quinoline derivative (2-chloro-6,8-dimethylquinoline-3-

carboxaldehyde) [2].

Experimental Methods: FT-IR spectroscopy using the KBr pellet method [2]. | Method: Density Functional

Theory (DFT) with various functionals and basis sets.
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Validation: A series of benchmark calculations were performed. The theoretical results showed strong

agreement with experimental FT-IR spectra, validating the chosen DFT approaches [2]. | | Bond Dissociation

Enthalpies | Measured Properties: Gas-phase enthalpies of formation for β-diketones and their radicals, O-

H and C-H bond dissociation enthalpies (BDEs) [3]. | Method: B3LYP/6-311+G(2d,2p)//B3LYP/6-31G(d)

Validation: Computed gas-phase enthalpies of formation for neutral molecules were in "excellent

agreement" with available experimental data [3]. |

Detailed Experimental Protocols

For transparency and reproducibility, here are the detailed methodologies for the key experiments cited:

Comprehensive Thermodynamic Measurement [1]: A multi-technique approach was employed:
Adiabatic heat-capacity calorimetry was used to measure heat capacity.

Vibrating-tube densimetry provided density measurements.
Comparative ebulliometry and inclined-piston gauge manometry were applied to determine

vapor pressure.
Differential-scanning calorimetry (DSC) measured the critical temperature.

Combustion calorimetry was used to determine the enthalpy of formation.
FT-IR Spectroscopy for Molecular Validation [2]: The FT-IR spectrum of the quinoline derivative

was acquired using the pellet method, where the sample was incorporated into a KBr window.
Spectral measurements were carried out over a range of 4000–400 cm⁻¹ at ambient room

temperature to capture the vibrational frequencies.

Computational Methodology

The validated computational approach involves several key steps to ensure accuracy, from determining the

molecular structure to calculating its properties. The following diagram illustrates this workflow:
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Key Insights for Researchers

High Predictive Accuracy: The direct validation for 2,6-Dimethylquinoline shows that the B3LYP
functional, even with a medium-sized basis set like 6-31+G(d,p), can predict thermodynamic
properties like ideal gas entropies with a high degree of accuracy [1]. This makes it a cost-

effective and reliable choice for screening and studying methylquinoline compounds.
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Broader Applicability: The successful validation of DFT methods for various quinoline derivatives

indicates that this approach is broadly applicable for predicting a range of molecular properties, from
vibrational spectra to electronic structure, which are crucial in pharmaceutical and optoelectronic

development [2].
Context of "Chemical Accuracy": In computational chemistry, achieving "chemical accuracy"

(typically within 1 kcal/mol or 4 kJ/mol of experimental data) is a key benchmark. The B3LYP
functional has a proven track record of meeting this benchmark for related organic molecules,

supporting its use for quinolines [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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